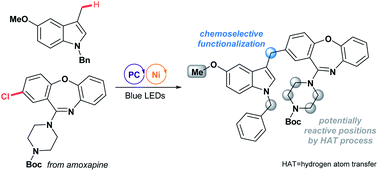Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis†
Chemical Science Pub Date: 2021-02-02 DOI: 10.1039/D0SC06666D
Abstract
A mechanistically unique functionalization strategy for a benzylic C(sp3)–H bond has been developed based on the facile oxidation event of indole substrates. This novel pathway was initiated by efficient radical generation at the benzylic position of the substrate, with subsequent transition metal catalysis to complete the overall transformation. Ultimately, an aryl or an acyl group could be effectively delivered from an aryl (pseudo)halide or an acid anhydride coupling partner, respectively. The developed method utilizes mild conditions and exhibits a wide substrate scope for both substituted indoles and C(sp2)-based reaction counterparts. Mechanistic studies have shown that competitive hydrogen atom transfer (HAT) processes, which are frequently encountered in conventional methods, are not involved in the product formation process of the developed strategy.

Recommended Literature
- [1] The storage and distribution of petroleum
- [2] Use of microprocessors and computers in thermal analysis
- [3] Electrocatalytic reduction of CO2 to CO by polypyridyl ruthenium complexes†‡
- [4] MOF-derived multicomponent Fe2P–Co2P–Ni2P hollow architectures for efficient hydrogen evolution†
- [5] Biofabrication of biosilica-glass by living organisms
- [6] Anti-fatigue effects of enzyme-hydrolyzed okara in C2C12 myotubes and Sprague–Dawley rats
- [7] A solvent-dependent chemosensor for fluorimetric detection of Hg2+ and colorimetric detection of Cu2+ based on a new diarylethene with a rhodamine B unit†
- [8] Hydroamination as a route to nitrogen-containing oligomers†
- [9] Three non-centrosymmetric bismuth phosphates, Li2ABi(PO4)2 (A = K, Rb, and Cs): effects of cations on the crystal structure and SHG response†
- [10] The conversion of CO2 to methanol on orthorhombic β-Mo2C and Cu/β-Mo2C catalysts: mechanism for admetal induced change in the selectivity and activity†










